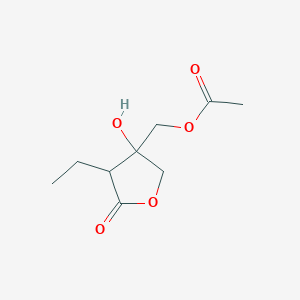
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .
Industrial Production Methods
Industrial production of esters like this compound often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .
化学反应分析
Types of Reactions
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are required.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
科学研究应用
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate has various applications in scientific research:
作用机制
The mechanism of action of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Uniqueness
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from simpler esters like ethyl acetate and methyl butyrate, which do not contain such a ring structure .
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3 |
InChI 键 |
IVNVBBIKIIUXTJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)OCC1(COC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
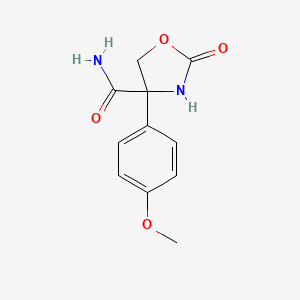
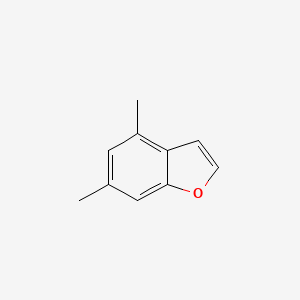
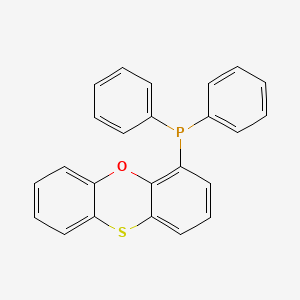

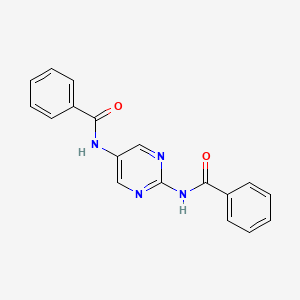
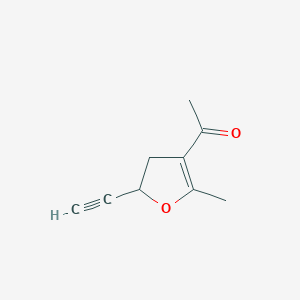
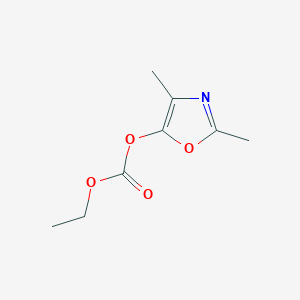
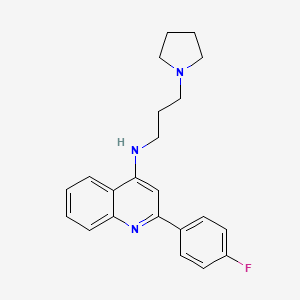
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
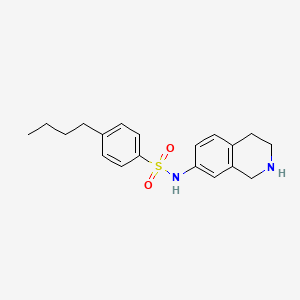
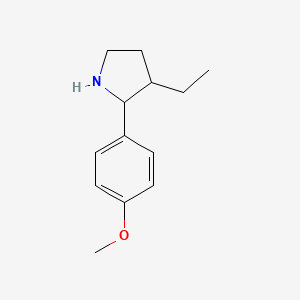
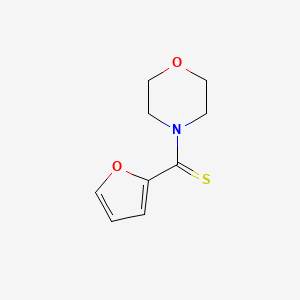
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
